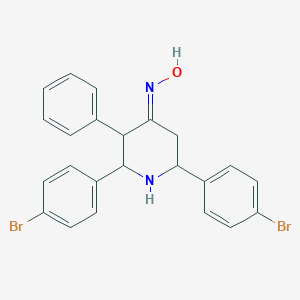

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime is a complex organic compound with the molecular formula C23H20Br2N2O and a molecular weight of 500.23 g/mol This compound is characterized by the presence of bromine atoms at the 4th position of the phenyl rings, a phenyl group at the 3rd position, and an oxime group attached to the piperidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 4-bromoacetophenone with benzaldehyde in the presence of a base to form the intermediate chalcone.

Cyclization: The chalcone undergoes cyclization with piperidine to form the piperidinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: The oxime group can be reduced to form the corresponding amine.

Substitution: The bromine atoms on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Materials Science: It is used in the synthesis of polymers and materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Bis(4-bromophenyl)-4-piperidinone: Lacks the phenyl group at the 3rd position and the oxime group.

2,6-Bis(4-bromophenyl)-3-phenylpyridine: Contains a pyridine ring instead of a piperidinone ring.

Biologische Aktivität

2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime (CAS Number: 124069-16-5) is a complex organic compound with significant biological activity. Its molecular formula is C23H20Br2N2O, and it has a molecular weight of approximately 500.23 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in oncology and inflammation.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Condensation Reaction : 4-Bromoacetophenone is reacted with benzaldehyde in the presence of a base to form an intermediate chalcone.

- Cyclization : The chalcone undergoes cyclization with piperidine to form the piperidinone ring.

- Oximation : Finally, the piperidinone is converted to its oxime derivative using hydroxylamine hydrochloride in basic conditions.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast, pancreatic, and colon cancer cells. The compound induces apoptosis through mechanisms such as:

- Reactive Oxygen Species (ROS) Accumulation : This leads to mitochondrial depolarization and activation of caspase pathways (caspase-3/7), crucial for apoptosis induction .

- Cell Cycle Arrest : The compound has been shown to alter the cell cycle in sensitive cancer cell lines, leading to DNA fragmentation and increased sub-G0/G1 populations indicative of apoptotic processes .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound also exhibits anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models, indicating its potential use in treating inflammatory diseases.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells:

- Enzyme Interaction : The compound may inhibit certain enzymes involved in cancer progression or inflammation.

- Proteasome Inhibition : Similar compounds have shown proteasome inhibitory activity, leading to the accumulation of polyubiquitinated proteins which can trigger apoptotic pathways .

Case Studies

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various piperidones, including derivatives similar to this compound, significant cytotoxicity was observed across multiple cancer cell lines at low micromolar concentrations .

- Molecular Docking Studies : Computational studies have suggested that this compound may fit well into active sites of proteins involved in cancer metabolism, supporting its potential as a lead compound for further drug development.

Summary of Findings

Eigenschaften

IUPAC Name |

(NE)-N-[2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Br2N2O/c24-18-10-6-15(7-11-18)20-14-21(27-28)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20,22-23,26,28H,14H2/b27-21+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCXAQPCIZPNDX-SZXQPVLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124069-16-5 |

Source

|

| Record name | 4-Piperidinone, 2,6-bis(4-bromophenyl)-3-phenyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.